N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The process involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains an ethylphenyl group, a thiophene ring, and a carboxylic acid group .Chemical Reactions Analysis
The synthesis of this compound involves chemical reactions with 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Scientific Research Applications
Regioselective Synthesis : Chebanov et al. (2012) developed a highly regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids, utilizing the reaction of 3-aryl-5-aminopyrazoles with arylidenpyruvic acid at room temperature under ultrasonication. This method could potentially be applicable for synthesizing the specific compound , given the structural similarities (Chebanov et al., 2012).
Novel Transformations and Synthesis : Novel transformations of amino and carbonyl/nitrile groups in related compounds, such as the Gewald thiophenes, have been explored for thienopyrimidine synthesis, which might offer insights into the synthesis and application of the compound (Pokhodylo et al., 2010).
Multicomponent Synthesis : El‐Mekabaty and Hasel (2015) described a novel multicomponent synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives, starting from simple and readily available reactants. This might provide a route for the synthesis of the compound (El‐Mekabaty & Hasel, 2015).
Specific Cyclization Reactions : Goryaeva et al. (2013) explored the reactions of specific ethoxymethylene-3-oxo compounds with 3-amino-5-hydroxypyrazole, leading to products that undergo recyclization under various conditions. This study might provide valuable insights into the cyclization aspects of the compound (Goryaeva et al., 2013).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrimidines in general have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-34-22-10-5-7-19(17-22)18-29-26(33)21-12-15-32(16-13-21)25-23(11-6-14-28-25)27-30-24(31-35-27)20-8-3-2-4-9-20/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKDNDMMZSFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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